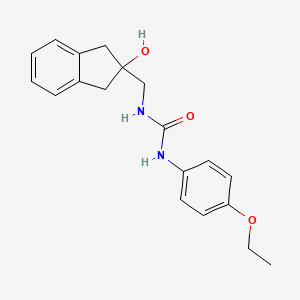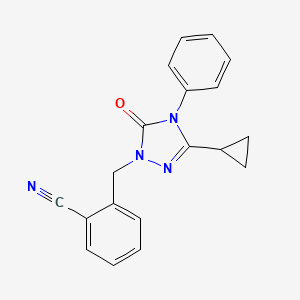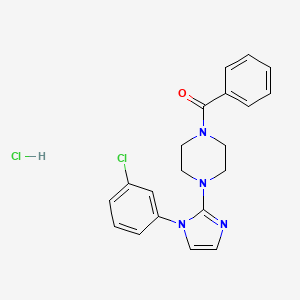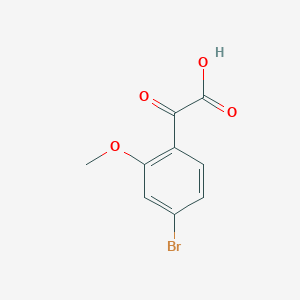
1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea" is a urea derivative, which is a class of organic compounds that contain a carbonyl group (C=O) bonded to two nitrogen atoms. Urea derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. They are often used as building blocks in the synthesis of pharmaceuticals and can act as enzyme inhibitors, among other functions.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. One such method is the Lossen rearrangement, which is an organic reaction involving the conversion of hydroxamic acids to isocyanates, which can then react with amines to form ureas. This method is demonstrated in the synthesis of ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) as a reagent, which allows for good yields without racemization under milder conditions . Although the specific synthesis of "1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety. The structure of a related compound, "1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea," has been characterized by various spectroscopic methods and single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal and the molecular conformation . This information is crucial for understanding the interactions of the compound with biological targets, such as enzymes.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The urea moiety itself can engage in hydrogen bonding, which is essential for its biological activity. The synthesis of urea derivatives often involves the reaction of isocyanates with amines, as mentioned earlier . Additionally, the presence of other functional groups, such as the ethoxy group in the compound of interest, can influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of hydrophilic groups in the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was aimed at improving aqueous solubility and pharmacokinetic properties . These properties are critical for the compound's bioavailability and efficacy as a pharmaceutical agent.
Applications De Recherche Scientifique
Hydrogel Formation and Morphology Tuning
Lloyd and Steed (2011) explored the formation of hydrogels by a related urea compound in various acidic environments. They demonstrated that the rheology and morphology of these gels could be tuned by changing the anion identity in the solution, which affects the gels' physical properties. This study provides insight into how similar urea derivatives could be used to engineer hydrogels with specific characteristics for biomedical or industrial applications (Lloyd & Steed, 2011).
Directed Lithiation and Substitution
Smith, El‐Hiti, and Alshammari (2013) reported on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its applications in organic synthesis. The study highlights the utility of similar compounds in synthesizing a wide range of substituted products, indicating their potential role as intermediates in the synthesis of complex organic molecules (Smith et al., 2013).
Acetylcholinesterase Inhibition
Vidaluc, Calmel, Bigg, Carilla, and Briley (1995) investigated the antiacetylcholinesterase activity of a series of flexible ureas, aiming to optimize the spacer length between pharmacophoric moieties. This research suggests the potential of urea derivatives in developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is a therapeutic strategy (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Fotsch, Sonnenberg, Chen, Hale, Karbon, and Norman (2001) described the optimization of 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a hit compound from screening against the neuropeptide Y5 (NPY5) receptor. The study provides an example of how urea derivatives can be modified to enhance their potency as receptor antagonists, potentially contributing to the development of new pharmacotherapies (Fotsch et al., 2001).
Corrosion Inhibition
Bahrami and Hosseini (2012) studied the inhibition effect of certain urea compounds on mild steel corrosion in acid solutions. Their research demonstrates the potential of urea derivatives in industrial applications, particularly in protecting metals against corrosion in harsh chemical environments (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-9-7-16(8-10-17)21-18(22)20-13-19(23)11-14-5-3-4-6-15(14)12-19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSCSXSAQBJDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2525169.png)
![N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide](/img/structure/B2525171.png)

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2525174.png)





![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)


![5-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2525189.png)